![molecular formula C19H21N3O3 B2627796 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1173255-89-4](/img/structure/B2627796.png)
1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthesis Methodologies :
- A study by Yan, Lei, & Hu (2014) described a simple and efficient method for synthesizing derivatives of 2-oxoindolin-3-yl methyl urea and thiourea. This methodology involves combining 2-indolinone, aromatic aldehyde, and urea or thiourea, yielding the title compounds effectively.
Structural Analysis :
- Research by Ravikumar et al. (2015) focused on the structures of oxoindolyl α-hydroxy-β-amino acid derivatives. They confirmed the diastereoselectivity of reactions involving α-diazoesters and isatin imines and analyzed the intramolecular and intermolecular interactions in these structures.
Antitumor Activities :
- A 2018 study by Hu et al. synthesized a compound structurally similar to 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea and explored its antitumor activity. They conducted an MTT assay for its antitumor potential and performed docking studies to understand its interactions with the CDK4 protein.
Biological Activity Analysis :
- Altukhov (2014) researched the synthesis and properties of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, focusing on their physicochemical and biological characteristics. This study aimed to find active and harmless medicines by examining derivatives of 2-oxoindolin-3-ylidene-2-oxoacetic acid (Altukhov, 2014).
Antioxidant Properties :
- In 2021, Yakan et al. investigated the design, synthesis, and antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. They evaluated these compounds for their CUPRAC and ABTS cation radical scavenging abilities.
Enzyme Inhibition :
- Mustafa, Perveen, & Khan (2014) synthesized urea derivatives and tested them for enzyme inhibition activities against urease, β-glucuronidase, and snake venom phosphodiesterase. They also observed the effect of these compounds on a prostate cancer cell line.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-22-16-10-9-14(11-13(16)12-18(22)23)20-19(24)21-15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQNBFSLBKKPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.